
Titanium acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Titanium acrylate is an organometallic compound that features a titanium atom bonded to an acrylate group. This compound is part of a broader class of metal acrylates, which are known for their ability to participate in polymerization reactions. This compound is particularly notable for its applications in the production of advanced materials, including nanomaterials and polymer composites .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Titanium acrylate can be synthesized through the reaction of titanium alkoxy derivatives with unsaturated acids. The reaction conditions and the nature of the initial reagents can lead to the formation of either normal salts or polynuclear oxocarboxylates . A common method involves reacting glycidyl methacrylate with acrylic acid in the presence of a catalyst such as triphenylphosphine .
Industrial Production Methods: In industrial settings, this compound is often produced using lithography-based additive manufacturing techniques, such as digital light processing (DLP). This method involves formulating polymeric nanocomposite resin blends and curing them with UV light to achieve the desired material properties .
Analyse Chemischer Reaktionen
Types of Reactions: Titanium acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium oxides.
Reduction: Reduction reactions can yield titanium metal or lower oxidation state titanium compounds.
Substitution: The acrylate group can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Typically involves oxygen or other oxidizing agents at elevated temperatures.
Reduction: Often requires reducing agents such as hydrogen or hydrides.
Substitution: Can be facilitated by nucleophiles or electrophiles in the presence of suitable catalysts.
Major Products:
Oxidation: Titanium oxides.
Reduction: Titanium metal or lower oxidation state compounds.
Substitution: Various substituted titanium complexes.
Wissenschaftliche Forschungsanwendungen
Titanium acrylate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of titanium-based nanomaterials and catalysts.
Biology: Investigated for its potential use in biomedical applications due to its biocompatibility.
Medicine: Explored for use in drug delivery systems and medical implants.
Industry: Utilized in the production of advanced polymer composites and coatings with enhanced properties.
Wirkmechanismus
The mechanism of action of titanium acrylate involves its ability to form strong bonds with other molecules through its acrylate group. This allows it to participate in polymerization reactions, leading to the formation of highly crosslinked structures. The titanium atom can also interact with various molecular targets, facilitating catalytic processes and enhancing material properties .
Vergleich Mit ähnlichen Verbindungen
- Zirconium acrylate
- Hafnium acrylate
- Aluminum acrylate
Comparison: Titanium acrylate is unique due to its high stability and ease of preparation compared to other metal acrylates. It also offers superior properties in terms of thermal stability and mechanical strength, making it a preferred choice for various applications .
Eigenschaften
CAS-Nummer |
94275-73-7 |
|---|---|
Molekularformel |
C12H12O8Ti |
Molekulargewicht |
332.09 g/mol |
IUPAC-Name |
prop-2-enoate;titanium(4+) |
InChI |
InChI=1S/4C3H4O2.Ti/c4*1-2-3(4)5;/h4*2H,1H2,(H,4,5);/q;;;;+4/p-4 |
InChI-Schlüssel |
YRWWCNGKZLMTPH-UHFFFAOYSA-J |
Kanonische SMILES |
C=CC(=O)[O-].C=CC(=O)[O-].C=CC(=O)[O-].C=CC(=O)[O-].[Ti+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13781039.png)
![3,5-Dimethyl-1-[4-(trifluoromethoxy)phenyl]sulfonylpiperazine](/img/structure/B13781048.png)
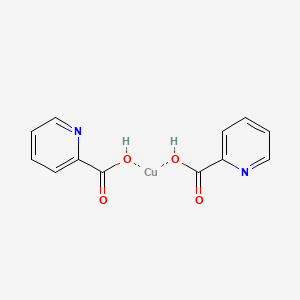

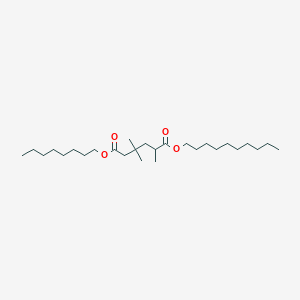
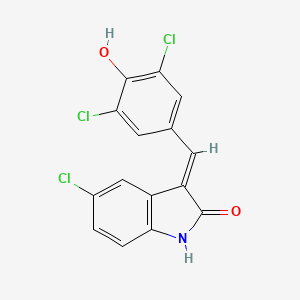

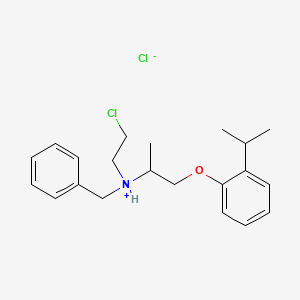

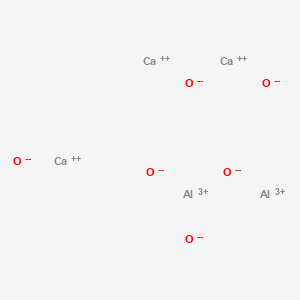
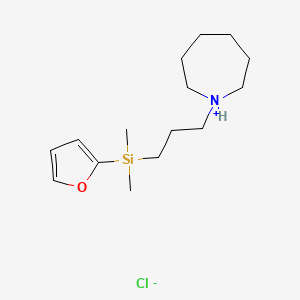
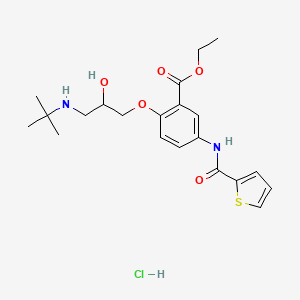
![4-(5-Trifluoromethylimidazo[1,2-a]pyridin-2-yl)benzoic acid methyl ester](/img/structure/B13781128.png)

